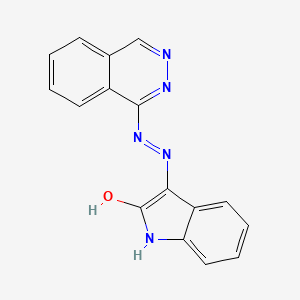

3-(1-Phthalazinylhydrazo)-2-indolone

Description

Significance of Indolone Scaffolds in Organic Synthesis and Medicinal Chemistry Lead Compound Development

The indolone scaffold, also known as oxindole, is a privileged structural motif found in a plethora of natural products and synthetic compounds with a wide array of biological activities. nih.govnih.gov Its versatile chemical nature makes it a valuable building block in organic synthesis. The reactivity of the C3 position of the indolone ring allows for the introduction of various substituents, leading to a diverse range of derivatives. nih.govrsc.org

In the realm of medicinal chemistry, indolone-based compounds have emerged as promising lead structures in drug discovery. They have been shown to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov For instance, several indolone derivatives have been developed as kinase inhibitors, targeting key signaling pathways involved in cancer progression. nih.gov The ability of the indolone core to interact with various biological targets underscores its importance in the development of new therapeutic agents. nih.gov

Importance of Phthalazine (B143731) Architectures in Heterocyclic Compound Design

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is another cornerstone in the design of bioactive compounds. mdpi.com The phthalazine framework is a key component in a number of clinically used drugs and molecules of pharmaceutical interest. mdpi.com Its derivatives are known to possess a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties. tandfonline.com

The structural rigidity and the presence of nitrogen atoms in the phthalazine ring system allow for specific interactions with biological macromolecules, making it an attractive scaffold for medicinal chemists. mdpi.com The synthesis of phthalazine derivatives has been extensively explored, with numerous methods available for the functionalization of the phthalazine core. tandfonline.com This has enabled the creation of a vast library of phthalazine-based compounds with diverse biological profiles.

Structural Elucidation and Nomenclatural Specificity of 3-(1-Phthalazinylhydrazo)-2-indolone

The compound this compound is systematically named to reflect its precise chemical structure. The "-indolone" suffix indicates the presence of an indolin-2-one core. The "3-" prefix specifies that the substituent is attached to the third position of the indolone ring. The term "hydrazono" refers to the C=N-NH- linker, which is a common functional group in medicinal chemistry. Finally, "(1-Phthalazinyl)" denotes that the hydrazono group is connected to the first position of a phthalazine ring system.

The structural elucidation of such a molecule would typically rely on a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalazine and indolone rings, a characteristic downfield signal for the N-H proton of the hydrazone linker, and a signal for the N-H proton of the indolone lactam. |

| ¹³C NMR | Resonances for the carbonyl carbon of the indolone ring, the imine carbon of the hydrazone linker, and the aromatic carbons of both heterocyclic systems. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibrations of the lactam and hydrazone groups, C=O stretching of the lactam, and C=N stretching of the hydrazone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the phthalazine and indolone moieties. |

Rationale for Investigating Hybrid Phthalazine-Indolone Systems

The rationale behind the design and investigation of hybrid molecules like this compound is rooted in the principle of molecular hybridization. This approach aims to combine two or more pharmacophoric units into a single molecule to achieve a synergistic or additive biological effect, or to modulate the pharmacokinetic properties of the parent molecules. nih.govnih.gov

Overview of Current Research Gaps and Future Perspectives for Hydrazono-Indolone Derivatives

While the synthesis and biological evaluation of various isatin (B1672199) hydrazones have been extensively reported, specific research on this compound is not widely available in the public domain. tandfonline.comresearchgate.netnih.gov This represents a significant research gap. Future investigations could focus on the synthesis and thorough characterization of this specific compound.

The future perspectives for hydrazono-indolone derivatives in general are promising. There is considerable scope for the synthesis of new analogues by modifying the substitution pattern on both the indolone and phthalazine rings. These new compounds could then be screened for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. Structure-activity relationship (SAR) studies on these derivatives would be crucial to identify the key structural features responsible for their biological activity and to guide the design of more potent and selective compounds. nih.govnih.gov Furthermore, computational studies, such as molecular docking, could be employed to predict the potential biological targets of these hybrid molecules and to elucidate their mechanism of action at a molecular level.

Structure

3D Structure

Properties

Molecular Formula |

C16H11N5O |

|---|---|

Molecular Weight |

289.29 g/mol |

IUPAC Name |

3-(phthalazin-1-yldiazenyl)-1H-indol-2-ol |

InChI |

InChI=1S/C16H11N5O/c22-16-14(12-7-3-4-8-13(12)18-16)19-21-15-11-6-2-1-5-10(11)9-17-20-15/h1-9,18,22H |

InChI Key |

PSMRGDTVEWXOBS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=C2N=NC3=C(NC4=CC=CC=C43)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2N=NC3=C(NC4=CC=CC=C43)O |

solubility |

11.7 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Phthalazinylhydrazo 2 Indolone and Analogues

Retrosynthetic Analysis of the 3-(1-Phthalazinylhydrazo)-2-indolone Framework

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Disconnection Approaches for the Indolone Core

The indolone, or 2-oxindole, core is a prevalent motif in many biologically active compounds. A primary disconnection strategy for the 3-substituted 2-indolone framework involves breaking the C3-substituent bond. In the case of this compound, this would be the C-N bond of the hydrazo linkage. This leads to a C3-electrophilic indolone precursor, such as isatin (B1672199) (indole-2,3-dione), or a C3-nucleophilic enolate of 2-oxindole. Isatin is a versatile precursor as the C3-keto group is highly reactive towards nucleophiles.

Another fundamental disconnection of the indolone ring itself is at the amide C-N bond, which points to a phenylacetic acid derivative as a precursor. Alternatively, disconnection at the C2-C3 bond suggests an anilide precursor. These classical approaches are foundational in constructing the indolone nucleus itself.

Strategies for Phthalazine (B143731) Moiety Assembly

The phthalazine portion of the molecule is typically derived from phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione). Phthalhydrazide is a readily available starting material and serves as a key building block in the synthesis of various fused phthalazine heterocycles. nih.govias.ac.in Its assembly is straightforward, and it provides a reactive handle for connection to other molecular fragments. In the context of the target molecule, phthalhydrazide can act as a dinucleophile in condensation reactions.

Formation of the Hydrazo Linkage

The central hydrazo linkage (–NH–N=C<) is a critical connection. Retrosynthetically, this bond can be formed via the condensation of a hydrazine (B178648) derivative with a carbonyl compound. For the target molecule, this suggests two primary pathways:

Pathway A: Reaction of 1-hydrazinophthalazine with a 3-functionalized indolone (e.g., isatin at the C3-carbonyl).

Pathway B: Reaction of a 3-hydrazonoindolone with a suitable phthalazine precursor.

In analogous, more complex structures like pyrazolophthalazinyl spirooxindoles, the linkage is formed as part of a new heterocyclic ring through a multi-component reaction. nih.govias.ac.in For instance, a one-pot, three-component reaction of an isatin, malononitrile (B47326), and phthalhydrazide can yield a spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivative. nih.govias.ac.in In this case, the "hydrazo" component is incorporated within the newly formed pyrazole (B372694) ring, which links the indolone and phthalazine systems. A plausible mechanism for such a reaction involves the initial condensation of isatin with malononitrile to form an isatylidene malononitrile intermediate. This is followed by a Michael addition of phthalhydrazide and subsequent cyclization to form the final spiro compound. nih.gov

Classical Synthetic Routes to the Indolone Nucleus and its Functionalization

The synthesis of the indolone nucleus and its subsequent functionalization at the C3 position are well-established fields in organic chemistry, providing a robust platform for the synthesis of complex molecules like this compound.

Development of 2-Oxindole Precursors

The most common precursor for C3-functionalized 2-oxindoles is isatin. Isatins can be synthesized through various methods, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a classical example. This involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine, followed by cyclization in the presence of a strong acid.

Modern approaches offer a wider range of substituted anilines and reaction conditions. The reactivity of the C3-carbonyl group of isatin allows for a plethora of transformations to introduce diverse substituents at this position.

Methodologies for C3-Substitution of the Indolone Ring

The C3 position of the 2-oxindole ring is highly versatile and can be functionalized through various reactions. For the synthesis of hydrazone derivatives, the most direct method is the condensation of 2,3-indolinedione (isatin) with a suitable hydrazine.

A highly efficient method for creating complex C3-substituted indolones is through multi-component reactions (MCRs). As demonstrated in the synthesis of pyrazolophthalazinyl spirooxindoles, a one-pot reaction can bring together three components to construct a complex molecular architecture with a spiro-fused C3-substituent. ias.ac.in

The reaction of isatin, malononitrile, and phthalhydrazide has been shown to proceed efficiently in the presence of various catalysts. A screening of different catalysts revealed that L-proline provides the best yield in ethanol (B145695). ias.ac.in This highlights the power of organocatalysis in facilitating such complex transformations.

The table below summarizes the findings from a study on catalyst screening for the one-pot synthesis of pyrazolophthalazinyl spirooxindoles, which serves as a model for the construction of related structures. ias.ac.in

| Catalyst | Solvent | Time (h) | Yield (%) |

| InCl₃ | Ethanol | 6 | 70 |

| CAN | Ethanol | 5 | 75 |

| NH₂SO₃H | Ethanol | 7 | 60 |

| SnCl₂·2H₂O | Ethanol | 8 | 55 |

| L-proline | Ethanol | 4 | 90 |

| K₂CO₃ | Ethanol | 10 | 40 |

| Basic alumina | Ethanol | 12 | 35 |

| None | Ethanol | 15 | Trace |

This data clearly indicates that L-proline is a superior catalyst for this transformation, leading to a high yield in a relatively short reaction time. ias.ac.in Such MCRs represent a powerful strategy for the rapid generation of molecular diversity around the 2-oxindole core.

Further research into the synthesis of the specific target molecule, this compound, would likely involve the condensation of 1-hydrazinophthalazine with isatin, potentially under conditions optimized for hydrazone formation.

Advanced Synthetic Pathways for Phthalazine Derivatives

The phthalazine moiety is a critical component, and its synthesis is a cornerstone for building the final molecule. Advanced methods focus on constructing the core heterocyclic system and then modifying it to install the necessary functional groups for subsequent coupling with the indolone precursor.

Cyclization Reactions for Phthalazine Ring Construction

The formation of the bicyclic phthalazine ring is typically achieved through the cyclocondensation of a benzene (B151609) derivative bearing two adjacent carbonyl or carboxyl groups (or their synthetic equivalents) with hydrazine or its derivatives. longdom.org

Several methods have been developed for the synthesis of phthalazinone derivatives, often involving the reaction of phthalic anhydrides with hydrazine hydrate. longdom.org Temperature and reaction conditions can selectively yield different isomers. For instance, reacting isobenzofuran-1,3-diones with hydrazine hydrate can lead to N-aminophthalimides (a 5-exo cyclization product) under kinetic control at low temperatures, or to the desired phthalazine-1,4-diones (a 6-endo cyclization product) under thermodynamic control at reflux. mdpi.comresearchgate.net

Key precursor classes and their cyclization reactions with hydrazine include:

Phthalic Anhydrides: Reaction with hydrazine hydrate in a solvent like acetic acid is a common method for preparing phthalazinones. longdom.org

2-Acylbenzoic Acids: Cyclization with substituted hydrazines can yield 4-substituted phthalazin-1-ones. longdom.org

Phthaloyl Chloride: Reaction with hydrazone derivatives can lead to dihydrophthalazine-1,4-diones. longdom.org

These cyclization strategies are summarized in the table below.

| Starting Material | Reagent | Product Type | Reference |

| Isobenzofuran-1,3-dione | Hydrazine Hydrate | Phthalazine-1,4-dione | mdpi.comresearchgate.net |

| 2-Acylbenzoic Acid | Hydrazine | 4-Substituted Phthalazin-1-one | longdom.org |

| 2-Bromobenzaldehyde Acetal | 1. Lithiation/Formylation 2. Hydrazine | Phthalazine | researchgate.net |

Derivatization Strategies on the Phthalazine System

Once the phthalazine core is formed, derivatization is often necessary to introduce a hydrazinyl group at the C1 position, which is required for creating the target compound. Derivatization involves modifying a pre-existing functional group on the phthalazine ring. libretexts.org A common strategy is to start with a 1-chlorophthalazine (B19308) derivative, which can be synthesized from the corresponding phthalazinone using a chlorinating agent like phosphorus oxychloride (POCl₃). longdom.orgjocpr.com

The chlorine atom at the C1 position is a versatile handle for nucleophilic substitution. It can react with hydrazine hydrate to introduce the requisite hydrazinyl moiety. For example, 1-chloro-4-phenylphthalazine (B158345) can be used as a starting material for a variety of derivatives. jocpr.com Similarly, 1-chloro-4-alkoxyphthalazine derivatives serve as key substrates that can react with hydrazine carboxylates to produce further derivatives. jocpr.com

Derivatization is a crucial step for preparing the specific phthalazine precursor needed for the final condensation with an isatin-derived component to form this compound.

Convergent and Divergent Synthetic Approaches for this compound

Convergent and divergent strategies offer efficient ways to build complex molecules like this compound. These modern approaches, including one-pot multicomponent reactions, cascade sequences, and specialized catalytic methods, aim to increase efficiency, reduce waste, and allow for the generation of diverse molecular libraries. wikipedia.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is ideal for synthesizing complex structures like spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, which share structural motifs with the target compound. nih.gov

A notable example is the three-component reaction between isatins, malononitrile (or cyanoacetate), and phthalhydrazide. nih.gov This reaction proceeds through a sequence of steps within the same pot to construct the complex spirocyclic system. Such a strategy could be adapted for the synthesis of this compound by reacting isatin, a suitable C-H acid, and a phthalazine-based hydrazine in a single step. The benefits include high atom economy and simplified purification procedures, avoiding the isolation of intermediates. exeter.ac.ukresearchgate.net

Cascade and Tandem Reactions for Complex Structure Formation

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the addition of new reagents. wikipedia.orgslideshare.net These reactions are powerful tools for rapidly increasing molecular complexity. wikipedia.org

The synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives exemplifies a cascade process. nih.gov The reaction is initiated by a Knoevenagel condensation between isatin and malononitrile. The resulting isatylidene malononitrile then undergoes a Michael addition with phthalhydrazide, followed by an intramolecular cyclization and dehydration to furnish the final spiro compound. nih.gov This entire sequence occurs spontaneously after the initial setup, showcasing the efficiency of cascade reactions in forming multiple bonds and rings in one operation. nih.govnih.gov

This principle can be directly envisioned for the target molecule, where a condensation between an activated isatin (e.g., with a C3 carbonyl group) and 1-hydrazinophthalazine could initiate a cyclization cascade to yield the desired heterocyclic system.

Organocatalytic and Metal-Catalyzed Synthetic Protocols

The use of catalysts is central to modern organic synthesis, offering mild reaction conditions and high selectivity. Both organocatalysts and metal catalysts have been employed in the synthesis of related heterocyclic structures.

Organocatalysis: Asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been achieved using a quinidine-derived squaramide as an organocatalyst. nih.gov The catalyst activates the reactants through hydrogen bonding, controlling the stereochemical outcome of the reaction. nih.gov This approach provides access to chiral molecules with high enantiomeric excess. nih.gov Sulfamic acid has also been reported as an effective and environmentally benign organocatalyst for related syntheses of bis(indolyl)indolinones. researchgate.net

Metal-Catalysis: Metal catalysts are widely used for C-H activation and cross-coupling reactions, which can be instrumental in forming the bonds within the target structure. For example, iridium(III) catalysts have been used to selectively functionalize indole (B1671886) derivatives. nih.gov Ferrocene can act as a redox catalyst in dehydrogenative aromatization reactions to form phthalazine structures. mdpi.com While not directly applied to the title compound, these methods highlight the potential of using metal-catalyzed reactions, such as a Buchwald-Hartwig amination, to form the crucial C-N bond between the indolone and phthalazine moieties. mdpi.comresearchgate.net

The table below outlines catalytic systems used in the synthesis of related compounds.

| Catalyst Type | Catalyst Example | Reaction Type | Target/Related Product | Reference |

| Organocatalyst | Quinidine-derived squaramide | Asymmetric Cascade Reaction | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | nih.gov |

| Organocatalyst | Sulfamic Acid | Pseudo-Multicomponent Reaction | 3,3-Bis(indol-3-yl)indolin-2-ones | researchgate.net |

| Metal Catalyst | Ferrocene | Dehydrogenative Aromatization | Fused Phthalazines | mdpi.com |

| Metal Catalyst | Iridium(III) Complex | C-H Activation/Alkynylation | Functionalized Indoles | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and ensure the purity of the final product. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.

The choice of solvent plays a crucial role in the synthesis of isatin-hydrazones. The solvent must be capable of dissolving the reactants, yet it should not react with them. Polar protic solvents are commonly employed for this type of condensation reaction.

Solvent Selection:

Ethanol and Methanol: These are the most frequently reported solvents for the synthesis of isatin-hydrazones. nih.govnih.govmdpi.com They offer good solubility for both isatin and hydrazine derivatives and are effective media for the acid-catalyzed condensation. Absolute ethanol is often preferred to minimize the presence of water, which could potentially hydrolyze the starting materials or the product. nih.gov

Dimethylformamide (DMF): In some cases, particularly when dealing with less soluble reactants, DMF can be used as a solvent. researchgate.net

Temperature Control: The reaction temperature significantly influences the rate of reaction.

Reflux Conditions: The majority of synthetic protocols for isatin-hydrazones utilize reflux temperatures of the chosen solvent (e.g., ethanol or methanol). nih.govmdpi.com This provides the necessary activation energy for the condensation and dehydration steps to proceed efficiently.

Room Temperature: While less common for achieving high yields in a short time, the reaction can sometimes be carried out at room temperature, though this may require extended reaction times.

The optimization of solvent and temperature is often empirical. A systematic approach would involve screening a range of polar solvents and varying the temperature to identify the conditions that provide the best balance between reaction rate and product purity.

Acid catalysis is a cornerstone of the synthesis of this compound and its analogues. The catalyst protonates the C3-carbonyl oxygen of the isatin, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

Catalyst Choice:

Glacial Acetic Acid: This is the most widely used catalyst for this reaction. nih.govnih.govmdpi.com It is effective, inexpensive, and easy to handle. Typically, a catalytic amount, often described as a "few drops," is sufficient to promote the reaction. mdpi.com

Trifluoroacetic Acid (TFA): In some instances, a stronger acid like TFA may be employed to enhance the reaction rate. mdpi.com

Mineral Acids: While less common in modern literature for this specific transformation due to potential side reactions and harsher conditions, dilute mineral acids could also function as catalysts.

Catalyst Loading: The amount of catalyst used is a critical parameter.

Catalytic Amounts: For most applications, a catalytic quantity (e.g., a few drops or a small molar percentage) is sufficient. nih.govmdpi.com Excessive amounts of acid can lead to unwanted side reactions or complicate the purification process.

Stoichiometric Amounts: In some protocols, the acid may be used as the solvent itself, although this is less common for simple hydrazone formation.

The selection of the optimal catalyst and its loading depends on the reactivity of the specific isatin and hydrazine derivatives being used.

Purification Methodologies: The purification of the synthesized this compound is crucial to obtain a product of high purity.

Filtration and Washing: The crude product often precipitates out of the reaction mixture upon cooling. nih.govmdpi.com This solid can be collected by filtration and washed with a cold solvent, such as ethanol or methanol, to remove unreacted starting materials and soluble impurities. nih.gov

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. Ethanol is a frequently used solvent for the recrystallization of isatin-hydrazones. nih.gov

Chromatography: In cases where recrystallization is not effective, column chromatography over silica (B1680970) gel can be employed to separate the desired product from impurities.

Bisulfite Adduct Formation: An older but effective method for purifying isatins involves the formation of a water-soluble alkali-metal bisulfite addition product. This allows for the separation of the isatin derivative from non-carbonyl-containing impurities. The purified isatin can then be regenerated by treatment with an acid. google.com

Scale-Up Considerations: Transitioning the synthesis from a laboratory scale to a larger, industrial scale presents several challenges that need to be addressed.

Heat Transfer: The exothermic nature of the reaction may become more pronounced on a larger scale, requiring efficient heat dissipation to maintain optimal temperature control. The use of jacketed reactors with controlled heating and cooling systems is essential.

Mixing: Ensuring homogeneous mixing of reactants and catalyst is critical for consistent reaction progress and yield. The type and speed of agitation need to be optimized for the larger reaction vessel.

Reagent Addition: The rate of addition of reagents, particularly the catalyst, may need to be carefully controlled to manage the reaction rate and temperature.

Product Isolation and Drying: Filtration and drying of large quantities of product require specialized equipment, such as large-scale filtration units and vacuum ovens, to be performed efficiently and safely.

Solvent Handling and Recovery: The use of large volumes of solvents necessitates proper handling procedures and consideration for solvent recovery and recycling to improve the economic and environmental sustainability of the process.

Data Tables

Table 1: Representative Synthesis of Isatin-Hydrazone Analogues

The following table, compiled from literature data on analogous compounds, illustrates the typical reaction conditions and yields for the synthesis of isatin-hydrazones. This provides a predictive framework for the synthesis of this compound.

| Entry | Isatin Derivative | Hydrazine/Hydrazide | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Isatin | Hydrazine Hydrate | Methanol | - | Reflux, 1h | ~99% | nih.gov |

| 2 | Isatin Hydrazone | 4-Methylbenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux, 4h | Good | nih.gov |

| 3 | Isatin | Substituted Hydrazides | Methanol | Glacial Acetic Acid | 65 °C, 15-20 min | 58-96% | nih.gov |

| 4 | Isatin Derivatives | s-Triazine Hydrazine | Ethanol | Acetic Acid | Reflux, 3-4h | High | mdpi.com |

| 5 | Substituted Isatins | Arylhydrazine | - | - | - | 57-71% | acs.org |

| 6 | 1-(3,5-di-tert-butyl-4-hydroxybenzyl)isatin | Substituted Hydrazides | Ethanol | Trifluoroacetic Acid | Reflux, 3h | High | mdpi.com |

Note: This table is a representation of typical synthetic conditions for analogous compounds and not the specific synthesis of this compound.

Detailed Spectroscopic and Analytical Data for this compound Not Available in Published Literature

Following a comprehensive search of scientific databases and scholarly articles, detailed experimental data required for a complete structural characterization of the compound This compound could not be located. The specific research findings necessary to populate the requested sections on advanced spectroscopic and analytical techniques are not available in the public domain.

While the outlined analytical methods represent standard procedures for the elucidation of novel chemical structures, the specific datasets for this particular molecule, including detailed NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and Mass Spectrometry (HRMS, MS/MS) analyses, have not been published in the accessible literature.

Consequently, it is not possible to provide a scientifically accurate, data-driven article with the specified detailed findings and data tables for This compound . The generation of such an article would require access to primary research data that is not currently available.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 3 1 Phthalazinylhydrazo 2 Indolone

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrational frequencies of bonds, a characteristic fingerprint of the compound can be obtained.

The IR spectrum of 3-(1-Phthalazinylhydrazo)-2-indolone is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. Based on studies of similar isatin-hydrazone derivatives, the key vibrational frequencies can be assigned. mdpi.comnih.govnih.gov

The spectrum would be characterized by:

N-H Stretching: A band in the region of 3400-3100 cm⁻¹ is attributable to the N-H stretching vibrations of the indolone ring and the hydrazo linker. mdpi.comnih.gov The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phthalazine (B143731) and indolone rings typically appear around 3100-3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the 2-indolone moiety is expected in the range of 1760-1680 cm⁻¹. mdpi.comnih.gov Its precise position can indicate the presence of intramolecular hydrogen bonding with the hydrazo proton.

C=N Stretching: The azomethine (C=N) group of the hydrazone linkage gives rise to a characteristic band at approximately 1625-1580 cm⁻¹. mdpi.comnih.gov

C=C Stretching: Aromatic C=C stretching vibrations from the fused rings are observed in the 1600-1450 cm⁻¹ region.

These assignments are summarized in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Indolone & Hydrazo N-H | Stretching | 3400-3100 | mdpi.comnih.gov |

| Aromatic C-H | Stretching | 3100-3000 | |

| Indolone C=O | Stretching | 1760-1680 | mdpi.comnih.gov |

| Hydrazo C=N | Stretching | 1625-1580 | mdpi.comnih.gov |

| Aromatic C=C | Stretching | 1600-1450 |

Note: The exact positions of the absorption bands can vary depending on the sample preparation (e.g., KBr pellet, solution) and intermolecular interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores and conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its extensive chromophoric system, which includes the phthalazine ring, the indolone moiety, and the hydrazo bridge. The conjugation between these parts results in characteristic absorption bands.

The spectrum is expected to show two main types of transitions:

π→π Transitions:* High-intensity absorption bands, typically observed at shorter wavelengths (e.g., 250-370 nm), are assigned to π→π* transitions within the aromatic rings and the C=N double bond. ekb.egresearchgate.net

n→π Transitions:* A lower-intensity band at a longer wavelength (e.g., >400 nm) is characteristic of the n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the hydrazone and carbonyl groups. ekb.egresearchgate.net The position of this band is often sensitive to solvent polarity.

Studies on analogous isatin-hydrazones show absorption maxima in the range of 390-430 nm, which are attributed to the large conjugated system. nih.gov The extended π-system in this compound is expected to result in similar absorptions.

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Reference |

| π→π | Aromatic Rings, C=N | 250-370 | ekb.egresearchgate.net |

| n→π | C=O, C=N | >400 | ekb.egresearchgate.net |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

To perform X-ray diffraction analysis, single crystals of high quality are required. For isatin-hydrazone derivatives, suitable crystals are often grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, such as dimethylformamide (DMF), ethanol (B145695), or ethyl acetate. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector. The data collection process involves rotating the crystal and measuring the intensities and positions of the diffracted beams. This data is then used to calculate an electron density map, from which the crystal structure can be solved and refined.

X-ray diffraction is crucial for determining the specific tautomeric and isomeric form present in the solid state. Isatin (B1672199) hydrazones like this compound can exist in several forms:

Keto-Enol Tautomerism: The 2-indolone ring can exist in a lactam (keto) form or a lactim (enol) form. researchgate.net Crystallographic studies on numerous isatin derivatives confirm that the lactam form is generally predominant in the solid state. mdpi.com

Hydrazone-Enehydrazine Tautomerism: The hydrazone linker can also exhibit tautomerism, existing as the hydrazone (-C=N-NH-) or the enehydrazine (-C-N=N-) form. The hydrazone form is typically found to be more stable. reddit.com

Z/E Isomerism: Due to the C=N double bond, the compound can exist as Z or E isomers. The stereochemistry is often stabilized by an intramolecular hydrogen bond between the hydrazo proton (N-H) and the carbonyl oxygen (C=O) of the indolone ring, which favors the E isomer. nih.gov

Crystal structure analyses of related isatin-hydrazones reveal that the molecules are often nearly planar, with some twisting possible between the different ring systems. mdpi.com The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions between the aromatic rings. For this compound, one would expect the E-isomer to be present in the crystal, stabilized by an intramolecular N-H···O hydrogen bond, and for the molecules to pack in layers held together by intermolecular forces.

| Structural Feature | Common Observation in Isatin-Hydrazones | Expected for Target Compound | Reference |

| Indolone Tautomer | Lactam (Keto) form | Lactam form | mdpi.comresearchgate.net |

| Hydrazo Tautomer | Hydrazone form | Hydrazone form | reddit.com |

| C=N Stereochemistry | E isomer | E isomer | nih.gov |

| Intramolecular H-Bond | N-H···O | Present | nih.gov |

| Intermolecular Forces | H-bonding, π–π stacking | Present | mdpi.com |

Chemical Reactivity and Functionalization of 3 1 Phthalazinylhydrazo 2 Indolone

Electrophilic Aromatic Substitution Reactions on the Indolone and Phthalazine (B143731) Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. byjus.com In the case of 3-(1-Phthalazinylhydrazo)-2-indolone, both the indolone and phthalazine rings can potentially undergo EAS, though their reactivity is influenced by the electronic nature of the substituents and the heterocyclic systems themselves.

The indolone ring, being an electron-rich heterocycle, is generally activated towards electrophilic attack. The electron-donating character of the nitrogen atom in the pyrrole-like portion of the indolone system enhances the nucleophilicity of the aromatic ring. nih.gov Typically, in indole (B1671886) systems, electrophilic substitution occurs preferentially at the C3 position. However, in this specific molecule, the C3 position is already substituted with the phthalazinylhydrazo group. Consequently, electrophilic attack is directed to other positions on the benzene (B151609) ring of the indolone nucleus. The precise regioselectivity of these reactions would be dictated by the directing effects of the existing substituents and the reaction conditions employed.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the aromatic ring. byjus.commasterorganicchemistry.com Halogenation, with reagents like chlorine or bromine in the presence of a Lewis acid catalyst, would introduce halogen atoms. byjus.comlibretexts.org

The phthalazine ring system, on the other hand, is generally considered electron-deficient due to the presence of two nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. However, under forcing conditions or with highly reactive electrophiles, substitution may be possible. The positions for electrophilic attack on the phthalazine ring would be influenced by the deactivating effect of the nitrogen atoms and the directing effect of the hydrazo linkage.

Nucleophilic Addition and Substitution Reactions at Reactive Centers

The structure of this compound features several centers susceptible to nucleophilic attack. The carbonyl group (C=O) at the C2 position of the indolone ring is a primary site for nucleophilic addition. This reactivity is characteristic of ketones and amides, where a nucleophile can add to the electrophilic carbon atom of the carbonyl. Such reactions could lead to the formation of alcohols or be the first step in more complex transformations.

Furthermore, the nitrogen atoms of the phthalazine ring can exhibit nucleophilic character. The N-functionalization of heterocyclic compounds like indoles is a well-established method for synthesizing derivatives with diverse biological activities. mdpi.com While the phthalazine nitrogens are part of an aromatic system, they can still react with strong electrophiles.

The potential for nucleophilic substitution reactions also exists, particularly on the phthalazine ring. If a suitable leaving group were present on the phthalazine nucleus, a nucleophile could displace it. The feasibility of such reactions would depend on the nature of the leaving group and the reaction conditions.

Transformations Involving the Hydrazo Moiety

The hydrazo bridge (-NH-NH-) is a key functional group that imparts significant reactivity to the molecule. This moiety can undergo both oxidation and reduction, as well as participate in cyclization reactions.

The hydrazo group can be oxidized to an azo group (-N=N-). This transformation is a common reaction for hydrazo compounds and can be achieved using a variety of oxidizing agents. The resulting azo compound would feature a conjugated system extending across the indolone and phthalazine rings, likely resulting in a highly colored substance.

Conversely, the hydrazo moiety can be cleaved through reductive processes. Strong reducing agents can break the N-N bond, leading to the formation of two separate amino-substituted molecules: an aminoindolone and an aminophthalazine derivative. The specific products would depend on the reducing agent and the reaction conditions.

The hydrazo group, with its two nitrogen atoms, is an excellent precursor for the formation of new heterocyclic rings through cyclocondensation reactions. By reacting this compound with appropriate bifunctional electrophiles, it is possible to construct five- or six-membered rings fused to the existing scaffold. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring, while reaction with a 1,2-dicarbonyl compound could yield a pyridazine (B1198779) ring. These reactions significantly expand the structural diversity of derivatives that can be accessed from the parent molecule.

Regioselective and Stereoselective Modifications

Achieving regioselectivity in the functionalization of a multifunctional molecule like this compound is a critical aspect of its synthetic chemistry. The different reactive sites on the indolone and phthalazine rings, as well as the hydrazo and carbonyl groups, allow for targeted modifications.

For electrophilic aromatic substitution on the indolone ring, the regioselectivity will be primarily governed by the directing effects of the existing substituents. The amide group and the phthalazinylhydrazo substituent will influence the position of incoming electrophiles. Careful selection of reagents and reaction conditions can favor substitution at a specific position.

Stereoselectivity becomes a consideration if chiral centers are introduced into the molecule. For instance, nucleophilic addition to the carbonyl group could potentially generate a chiral center at the C2 position. The use of chiral reagents or catalysts could, in principle, lead to the formation of one stereoisomer in excess. Similarly, functionalization of the side chain could also introduce stereocenters.

Ring Transformations and Rearrangement Processes

The complex heterocyclic structure of this compound may be susceptible to various ring transformations and rearrangement reactions, particularly under thermal or photochemical conditions. Such reactions can lead to profound changes in the molecular skeleton, affording novel heterocyclic systems.

Indole C2-C3 Bond Cleavage and Reconstruction Processes in Related Systems

The oxidative activation of the C2-C3 π bond in indole rings is a recognized strategy in organic synthesis for creating oxygen-containing indoline (B122111) structures, which are prevalent in many natural products. researchgate.netyoutube.com This type of reaction often proceeds through activated indole radical cations or imine cation intermediates, which can then react with various nucleophiles or undergo ring-forming processes. researchgate.netyoutube.com These advanced strategies can lead to the efficient construction of complex indolines, indoxyls, and indolones from simple indole substrates. researchgate.netyoutube.com

However, a review of the current scientific literature indicates that specific studies detailing the C2-C3 bond cleavage and subsequent reconstruction for the compound this compound have not been reported. While the indolone core is present, the focus of research on this and structurally similar molecules has primarily been on the reactivity of the hydrazone and phthalazine portions of the molecule.

Formation of Fused Heterocyclic Systems from this compound Precursors

The this compound molecule is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a triazole ring. The 1-hydrazinophthalazine moiety within its structure is a key reactive component for building these complex architectures.

A significant transformation is the oxidative cyclization of the hydrazone group to form a triazolo[3,4-a]phthalazine ring system. This reaction is a common and effective method for creating novel polycyclic aromatic compounds. researchgate.netnih.govnih.gov The general principle involves the reaction of a 1-hydrazinophthalazine derivative, which can be considered the core of the side chain in this compound, to induce ring closure. This cyclization effectively fuses a 1,2,4-triazole (B32235) ring onto the phthalazine core. researchgate.net

For instance, various 1,2,4-triazolo[3,4-a]phthalazine derivatives have been synthesized from precursors containing the 1-hydrazinophthalazine unit. researchgate.netnih.gov These reactions demonstrate the synthetic utility of the hydrazone functionality in forming stable, fused heterocyclic products. The resulting triazolophthalazine scaffold is of significant interest in medicinal chemistry. researchgate.netnih.govnih.gov While the direct conversion of this compound itself is not explicitly detailed in numerous studies, the well-established reactivity of the 1-phthalazinylhydrazo group strongly supports its potential as a precursor for such fused systems. The synthesis of various phthalazine derivatives, including fused systems like imidazo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines, often proceeds through intermediates containing a reactive hydrazide or a similar functional group on the phthalazine ring. longdom.org

Due to the absence of specific scientific literature detailing the theoretical and computational investigations of "this compound," it is not possible to generate the requested article with scientifically accurate data and detailed research findings for the specified outline. Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT) analysis, ab initio methods, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MEP) mapping, and conformational analysis specific to this compound, did not yield any published research.

To fulfill the user's request, which requires thorough, informative, and scientifically accurate content complete with data tables, access to peer-reviewed studies on this particular molecule is essential. Without such sources, any attempt to create the article would result in speculation or the presentation of generalized information not specific to "this compound," thereby failing to meet the core requirements of accuracy and detail.

Theoretical and Computational Investigations of 3 1 Phthalazinylhydrazo 2 Indolone

Conformational Analysis and Energy Landscapes

Tautomerism and Isomeric Equilibria

The structure of 3-(1-Phthalazinylhydrazo)-2-indolone suggests the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Specifically, this compound can exhibit keto-enol and azo-hydrazone tautomerism. The indolone ring contains a lactam functionality (a cyclic amide), which can theoretically tautomerize to its lactim form. Furthermore, the hydrazone linker can exist in equilibrium with its azo tautomer.

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. For instance, a study on 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, a structurally related compound, indicated the predominance of the keto form in solution, as confirmed by NMR spectroscopy. nih.gov Theoretical calculations for such systems typically involve geometry optimization of all possible tautomers, followed by the calculation of their relative energies. The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium.

A DFT-PCM (Polarizable Continuum Model) study on the tautomers of the phthalazinone ring itself has shown that the relative stability of tautomers can be influenced by the solvent. chemmethod.com Therefore, computational investigations into the tautomerism of this compound would likely consider both gas-phase and solution-phase environments to provide a comprehensive understanding of its isomeric equilibria. The relative energies of the potential tautomers, as calculated by DFT, would allow for the creation of a data table predicting their equilibrium populations.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

| Tautomer | Description | Relative Energy (kcal/mol) in Gas Phase (Hypothetical) | Relative Energy (kcal/mol) in Solution (Hypothetical) |

| Keto-Hydrazone | The indolone ring is in its keto form. | 0.00 | 0.00 |

| Enol-Hydrazone | The indolone ring is in its enol (lactim) form. | +5.7 | +4.2 |

| Keto-Azo | The linker is in the azo form. | +12.3 | +10.8 |

| Enol-Azo | Both enol and azo forms are present. | +18.5 | +16.1 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of output expected from a DFT study on the tautomerism of this compound.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, solvent interactions, and the stability of its different tautomeric forms.

An MD simulation would begin with the generation of a starting structure of the molecule, likely the most stable tautomer predicted by DFT calculations. This structure would then be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are then calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps.

Prediction of Reaction Pathways and Transition States

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

DFT calculations are a key tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The identification and characterization of transition states are crucial for understanding the kinetics of a reaction.

For example, the synthesis of this compound likely involves the condensation of 1-hydrazinophthalazine with isatin (B1672199) (or a derivative). Computational methods could be used to model this reaction, identifying the key intermediates and the transition state for the C-N bond formation. This would provide a detailed, atomistic view of the reaction mechanism.

In Silico Exploration of Intermolecular Recognition Modalities

Ligand-Based and Structure-Based Approaches for Target Identification (conceptual, no specific biological targets)

In silico methods are increasingly used in the early stages of drug discovery to identify potential biological targets for a given compound. These methods can be broadly categorized as ligand-based and structure-based.

Ligand-based approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, a computational model can be built to identify the key structural features responsible for this activity. This model can then be used to predict whether this compound is likely to be active against the same target.

Structure-based approaches, on the other hand, require the three-dimensional structure of a potential biological target (e.g., a protein). Molecular docking is a common structure-based method where the compound of interest is computationally "placed" into the binding site of the target protein. The docking algorithm then calculates a score that estimates the binding affinity between the molecule and the protein. By screening this compound against a library of protein structures, potential biological targets can be identified.

Quantitative Structure-Activity Relationship (QSAR) Studies (methodology, no activity data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with their experimentally measured biological activities would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the molecular descriptors to the biological activity. The resulting QSAR model can be used to predict the activity of new compounds based on their calculated descriptors and to guide the design of more potent analogs. While no specific QSAR studies involving this compound are available, the methodology has been successfully applied to other classes of hydrazone and indole (B1671886) derivatives. nih.govub.edunih.gov

Future Research Directions and Synthetic Prospects for 3 1 Phthalazinylhydrazo 2 Indolone

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of hydrazono-indolones typically involves the condensation of an isatin (B1672199) derivative with a suitable hydrazine (B178648). For 3-(1-Phthalazinylhydrazo)-2-indolone, this would traditionally involve the reaction of isatin with 1-hydrazinophthalazine. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times, improve yields, and minimize the use of volatile organic solvents compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.

Green Solvents: Investigating the use of environmentally benign solvents such as water, ethanol (B145695), or deep eutectic solvents would significantly improve the environmental footprint of the synthesis.

Exploration of Advanced Catalytic Systems for Efficient Synthesis

The introduction of catalysts can offer significant advantages in terms of reaction rate, selectivity, and milder reaction conditions. Future synthetic efforts should focus on identifying and optimizing catalytic systems for the synthesis of this compound.

Potential catalytic approaches include:

Acid Catalysis: While often used, a systematic study of various Brønsted and Lewis acids could lead to the identification of a highly efficient and selective catalyst for the condensation reaction.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. Proline and its derivatives have shown promise in similar condensation reactions.

Nanocatalysis: Employing nanocatalysts could offer high surface area-to-volume ratios, leading to enhanced catalytic activity and the potential for easy recovery and reuse of the catalyst.

A comparative study of different catalytic systems could be tabulated as follows:

| Catalyst Type | Potential Advantages | Representative Examples |

| Brønsted Acids | Low cost, readily available | Acetic Acid, p-Toluenesulfonic Acid |

| Lewis Acids | High activity, potential for stereocontrol | Zinc Chloride, Indium(III) Chloride |

| Organocatalysts | Metal-free, low toxicity | Proline, Thiourea derivatives |

| Nanocatalysts | High efficiency, recyclability | Magnetic Nanoparticles with acidic groups |

Investigation of Unprecedented Chemical Transformations

Beyond its synthesis, the reactivity of the this compound scaffold itself is a rich area for future investigation. The molecule possesses several reactive sites, including the N-H protons of the indolone and hydrazone moieties, the carbonyl group, and the aromatic rings, which could be targets for novel chemical transformations.

Future research could explore:

Post-Synthetic Modification: Developing reactions to selectively functionalize the core structure would allow for the creation of a library of derivatives with diverse properties. This could include N-alkylation, N-arylation, or halogenation of the aromatic rings.

Cyclization Reactions: Investigating intramolecular cyclization reactions could lead to the formation of novel, more complex polycyclic systems.

Ring-Opening Reactions: Exploring conditions for the selective opening of the phthalazine (B143731) or indolone rings could provide access to unique acyclic or alternative heterocyclic structures.

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound core can serve as a versatile building block for the construction of more complex molecular architectures.

Future directions in this area include:

Dendrimers and Polymers: Incorporating the scaffold into dendritic or polymeric structures could lead to materials with unique photophysical or self-assembly properties.

Macrocycles: The synthesis of macrocycles containing the this compound unit could result in novel host molecules for molecular recognition applications.

Hybrid Molecules: Covalently linking the scaffold to other pharmacophores or functional groups could lead to hybrid molecules with synergistic or multi-target activities.

Application as Chemical Probes in Mechanistic Investigations

The inherent spectroscopic properties of the this compound scaffold, likely characterized by strong UV-Vis absorption and potential fluorescence due to its extended π-system, make it a candidate for development as a chemical probe.

Potential applications include:

Fluorescent Probes: Modification of the scaffold to create "turn-on" or "turn-off" fluorescent probes for the detection of specific ions, molecules, or changes in the cellular environment.

Stains and Imaging Agents: The chromophoric nature of the compound suggests its potential use as a stain in microscopy or as a lead structure for the development of targeted imaging agents.

Mechanistic Tools: Labeled versions of the molecule could be used to study the mechanism of action of related therapeutic agents or to probe biological pathways.

Integration into Materials Science Research

The planar, aromatic nature of the this compound scaffold suggests its potential utility in materials science, particularly in the field of organic electronics.

Areas for future investigation comprise:

Organic Semiconductors: The extended conjugation in the molecule could impart semiconducting properties, making it a candidate for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Materials: The presence of donor and acceptor groups within the molecular framework suggests that it could exhibit NLO properties, which are of interest for applications in telecommunications and optical computing.

Organic Photovoltaics (OPVs): As a component in the active layer of organic solar cells, the scaffold could function as either an electron donor or acceptor, depending on its electronic properties.

The following table summarizes potential materials science applications:

| Application Area | Relevant Molecular Properties | Potential Research Focus |

| Organic Electronics | Extended π-conjugation, charge transport capabilities | Synthesis of derivatives with tailored HOMO/LUMO levels |

| Non-Linear Optics | Donor-acceptor structure, high polarizability | Measurement of NLO coefficients and device fabrication |

| Organic Photovoltaics | Broad absorption spectrum, suitable energy levels | Incorporation into bulk heterojunction solar cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Phthalazinylhydrazo)-2-indolone, and how can its structural analogs be optimized?

- Methodological Answer : The compound can be synthesized via hydrazone formation using catalytic systems such as Fe3O4–OSO3H nanoparticles, which act as bifunctional Lewis-Brønsted acid catalysts. This method achieves high yields (e.g., 92% for 3,3-di(3-indolyl)-2-indolone) under reflux conditions in ethanol . Optimization involves adjusting solvent polarity, reaction time, and catalyst loading to enhance regioselectivity and purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., 323.0841 g/mol for related indolone derivatives) .

- NMR Spectroscopy : To confirm hydrazone linkage and phthalazinyl/indolone ring substitution patterns .

- X-ray crystallography : Resolves structural ambiguities, particularly for regioisomeric forms (e.g., distinguishing 3,3-di(3-indolyl)-2-indolone from 2,2-di(3-indolyl)-3-indolone) .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on the bioactivity of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from assay conditions, cell line variability, or regioisomeric impurities. To address this:

- Standardize Assays : Use identical cell lines (e.g., Onchocerca volvulus for anti-onchocercal studies) and control for regioisomer purity .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. What strategies improve the catalytic efficiency of Fe3O4–OSO3H in synthesizing this compound?

- Methodological Answer : Enhance catalytic performance by:

- Surface Functionalization : Modify Fe3O4 with sulfonic acid groups to increase Brønsted acidity and active sites .

- Recycling Studies : Monitor yield retention over multiple cycles; magnetic separation reduces catalyst loss.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of hydrophobic intermediates .

Q. How can intelligent data analysis (IDA) resolve reliability issues in bioactivity datasets for this compound?

- Methodological Answer : IDA frameworks like constructive falsification test hypotheses against empirical data to identify outliers or inconsistent measurements. For example:

- Apply machine learning to distinguish true bioactivity signals from assay noise .

- Use bootstrapping to validate statistical significance in dose-response curves .

Q. What structural modifications enhance the stability of this compound under physiological conditions?

- Methodological Answer :

- Ring Substitution : Introduce electron-donating groups (e.g., -OCH3) to the phthalazinyl ring to reduce hydrolysis susceptibility .

- Prodrug Design : Mask the hydrazo group with enzymatically cleavable protectors (e.g., acetylated derivatives) to improve metabolic stability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported α-glucosidase inhibition vs. anticonvulsant activity for trisindoline analogs?

- Methodological Answer :

- Target-Specific Profiling : Use enzyme-specific assays (e.g., α-glucosidase from Saccharomyces cerevisiae) and standardized seizure models (e.g., pentylenetetrazole-induced convulsions in rodents) to isolate mechanisms .

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects in in vitro assays) .

Synthetic and Mechanistic Challenges

Q. Why do regioisomeric forms of trisindolines exhibit divergent bioactivities, and how can this be exploited therapeutically?

- Methodological Answer : The 3,3-di(3-indolyl)-2-indolone isomer shows stronger anticancer activity due to enhanced π-π stacking with DNA, while the 2,2-di(3-indolyl)-3-indolone isomer favors antimicrobial action via membrane disruption. Prioritize isomer separation using HPLC with chiral stationary phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.